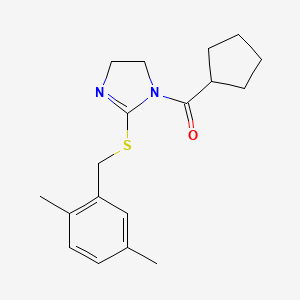
cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H24N2OS and its molecular weight is 316.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H21N3OS. The compound features a cyclopentyl group attached to an imidazole derivative, which is known for various pharmacological activities.
1. Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. This compound is expected to share these characteristics due to its structural similarities with other active imidazole compounds.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| Cyclopentyl Imidazole | TBD |
| Reference Drug (Ciprofloxacin) | 19 (E. coli) |
This table illustrates the potential antimicrobial effectiveness of cyclopentyl imidazole derivatives compared to established antibiotics like ciprofloxacin. Further studies are needed to quantify its specific activity against various bacterial strains.
2. Anticancer Activity
Imidazole derivatives have also been studied for their anticancer properties. A study on similar compounds showed promising results against cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds ranged from 45 to 97 nM, indicating potent cytotoxic effects.
Table 2: Cytotoxicity of Imidazole Derivatives
| Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
|---|---|---|
| Cyclopentyl Imidazole | TBD | TBD |
| Reference Compound (Sorafenib) | 144 | 176 |
This table highlights the need for further investigation into the cytotoxic effects of this compound against specific cancer cell lines.
Case Studies
Recent literature reviews have summarized various pharmacological activities of imidazole derivatives:
- Study by Jain et al. (2021) : This study evaluated antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones for various imidazole derivatives.
- Research by Ahsan et al. (2020) : The study focused on the synthesis and evaluation of N-(4-substituted phenyl)-imidazoles for antibacterial activity against multiple pathogens.
These case studies emphasize the diverse biological activities associated with imidazole compounds and support further exploration into this compound.
Propriétés
IUPAC Name |
cyclopentyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-13-7-8-14(2)16(11-13)12-22-18-19-9-10-20(18)17(21)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGODPLGUQGYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














